molecular formula C10H6F3N5 B1372165 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile CAS No. 1019010-69-5

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile

Cat. No. B1372165
CAS RN: 1019010-69-5
M. Wt: 253.18 g/mol
InChI Key: GKZZYBJUXJKBAL-UHFFFAOYSA-N
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Description

“5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile” is a pyridine heterocyclic organic compound . It is used as a pharmaceutical intermediate . The compound is composed of a trifluoromethylpyridin-2-yl group.


Synthesis Analysis

The synthesis of this compound involves the use of trifluoromethylpyridines (TFMP) and its derivatives . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride . This compound is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been a subject of study, revealing intricate details about its formation and interactions. Liu et al. (2013) examined the crystal structure of a related compound, providing insights into the molecule's spatial arrangement and its behavior in reactions with unsaturated carbonyl compounds (Liu et al., 2013).

Applications in Multi-Component Chemical Reactions

The compound has been found to play a critical role in multi-component chemical reactions, offering a pathway to create new and complex molecules. Elinson et al. (2018) described a multicomponent reaction process where the compound contributes to the efficient formation of substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles, which hold promise for various biomedical applications (Elinson et al., 2018).

Electronic and Spectral Properties

The compound's electronic and spectral properties have been studied, highlighting its potential in various scientific applications. For instance, an unnamed study in 2022 explored how the compound interacts with fullerene molecules, delving into its electronic spectra, active sites, biological activities, and more. The findings suggest the compound's potential antiarthritic properties and its enhanced spectral properties when interacting with fullerene (Unnamed, 2022).

Structural and Docking Studies

Comprehensive studies have been conducted to understand the compound's structural properties and its interaction with other molecules. Kumar et al. (2020) undertook spectroscopic and structural investigations of a derivative, employing a range of experimental and computational methods to unravel its binding modes and pharmaceutical importance (Kumar et al., 2020).

Safety and Hazards

While specific safety and hazards information for this compound is not available, compounds with similar structures can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound has been shown to inhibit certain kinases by binding to their active sites, thereby modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Additionally, it can induce apoptosis in certain cell types by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This binding is facilitated by the compound’s pyrazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which oxidize the compound to form various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The compound’s metabolism can affect its efficacy and toxicity, as certain metabolites may retain biological activity or contribute to adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications, such as phosphorylation, which can direct the compound to specific organelles. In the nucleus, the compound can interact with transcription factors and other nuclear proteins to modulate gene expression .

properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N5/c11-10(12,13)7-2-1-3-16-9(7)18-8(15)6(4-14)5-17-18/h1-3,5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZZYBJUXJKBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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